molecular formula C19H29N3O3 B2755684 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1396803-26-1

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No. B2755684
CAS RN: 1396803-26-1
M. Wt: 347.459
InChI Key: QZHBHASEJNCDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea, also known as DIBU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIBU belongs to the class of compounds known as ureas and is a potent inhibitor of protein kinase C (PKC).

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

The study by Corbin et al. (2001) describes the synthesis and conformational analysis of heterocyclic ureas, focusing on their unfolding to form hydrogen-bonded complexes. This research is significant in understanding the structural behavior of ureas like 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea in various environments, which is essential for their application in scientific research (Corbin et al., 2001).

Crystal Structure of Urea Derivatives

Rao et al. (2010) explored the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, providing insights into the molecular arrangement and stability of such compounds. Understanding the crystal structures aids in the application of urea derivatives in material science and pharmaceuticals (Rao et al., 2010).

Hindered Ureas as Masked Isocyanates

Hutchby et al. (2009) discussed the unique reactivity of hindered trisubstituted ureas under neutral conditions. This study highlights the potential of such ureas in synthetic chemistry, particularly for the preparation of amine derivatives and as reagents for in situ liberation of isocyanates, which could be relevant for the compound (Hutchby et al., 2009).

Cyclodextrin Complexation and Molecular Devices

Lock et al. (2004) investigated the complexation of urea-linked cyclodextrins, which is pertinent to the study of molecular devices. This research contributes to understanding how urea derivatives interact in complex systems, potentially relevant to the compound of interest (Lock et al., 2004).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(15(3)4)12-8-7-11-20-19(23)21-16-9-10-17(24-5)18(13-16)25-6/h9-10,13-15H,11-12H2,1-6H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBHASEJNCDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NC1=CC(=C(C=C1)OC)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.